Lycopene
Description
Properties
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-GYZMGTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Record name | lycopene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lycopene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046593 | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-65-8 | |
| Record name | Lycopene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycopene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Lycopene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Psi,psi-carotene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYCOPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Solvent Selection and Optimization
This compound’s hydrophobicity necessitates non-polar or semi-polar solvents for efficient extraction. Studies comparing hexane, ethyl acetate, acetone, ethanol, and petroleum ether have demonstrated that solvent combinations often outperform single solvents. For instance, a ternary system of acetone-ethyl acetate-ethanol (1:1:1) yielded 6.76 mg/100g of this compound, outperforming binary or single solvents. Ethyl acetate alone achieved a recovery rate of 97.12% from freeze-dried tomato powder, attributed to its balanced polarity that effectively dissolves this compound without degrading its structure.
Temperature and Time Parameters
Thermal conditions significantly influence extraction efficiency. Optimizing temperature-time combinations is critical to balancing yield and energy costs. Experiments conducted at 30–45°C revealed that 40°C for 5 hours produced 8.68 mg/100g of this compound, nearly equivalent to 10-hour extractions (8.75 mg/100g). Prolonged exposure beyond 5 hours at 40°C offered minimal gains, suggesting diminishing returns. Conversely, higher temperatures (45°C) reduced yields due to solvent evaporation and this compound degradation.
Feed-to-Solvent Ratios
The ratio of raw material to solvent directly impacts extraction efficiency. A study testing 1:10, 1:20, and 1:30 ratios found that 1:30 maximized this compound recovery (12.06 mg/100g) by ensuring sufficient solvent volume to solubilize the compound. However, larger solvent volumes increase operational costs, necessitating cost-benefit analyses for industrial applications.
Table 1: Solvent Systems and this compound Yields
| Solvent System | This compound Content (mg/100g) |
|---|---|
| Acetone-Ethyl Acetate | 8.68–8.75 |
| Petroleum Ether-Ethanol | 2.75 |
| Ethyl Acetate (single) | 4.39 |
Anti-Solvent Precipitation Techniques
Anti-solvent methods enhance purity by precipitating this compound from crude extracts. This approach combines solvent extraction with a secondary solvent to induce crystallization.
Ethyl Acetate Efficiency
In a comparative study, ethyl acetate extracted 4.39 mg/g of this compound from freeze-dried tomatoes, outperforming hexane (3.58 mg/g) and ethanol (1.25 mg/g). The crude extract was then treated with methanol, an anti-solvent, which precipitated this compound with 77.43% recovery. This method reduced processing time to 2 hours, making it suitable for rapid, small-scale preparations.
Recovery Rates and Purity
Thin-layer chromatography (TLC) confirmed the purity of anti-solvent-precipitated this compound, showing a single red spot matching authentic standards. High-performance liquid chromatography (HPLC) further validated the absence of β-carotene or other carotenoids, achieving >95% purity.
Industrial-Scale Extraction Processes
Patented industrial methods prioritize scalability and cost-effectiveness, often incorporating dehydration, drying, and mechanical processing.
Dehydration and Drying Parameters
A patented process involves pressing tomato pomace to 70% water content, followed by belt drying at 200–300°C to reduce moisture to 10–20%. High-temperature drying risks this compound degradation, but rapid processing minimizes oxidative damage. Antioxidants like proanthocyanidin or ascorbic acid are added to preserve this compound during this stage.
Crushing and Granulation
Post-drying, the material is coarse-crushed to 4–6 mm and sieved to separate seeds (<0.5% by weight) from skins (>99%). Fine crushing to 40–60 mesh precedes granulation, producing 0.5–1.0 mm granules for standardized formulations.
Table 2: Industrial Process Parameters
| Step | Parameter |
|---|---|
| Dehydration | 70% water content |
| Drying Temperature | 200–300°C |
| Granule Size | 0.5–1.0 mm |
Advanced and Emerging Extraction Technologies
Non-thermal methods and encapsulation strategies aim to address this compound’s sensitivity to heat and oxidation.
Non-Thermal Methods
High-pressure processing (HPP) and ultrasound-assisted extraction mitigate thermal degradation. HPP at 400–600 MPa preserves this compound’s all-trans configuration, while ultrasound enhances solvent penetration through cavitation. These methods achieve yields comparable to conventional techniques but require specialized equipment.
Micro- and Nanoencapsulation
Encapsulating this compound in alginate or chitosan matrices improves stability during storage. Studies report a 30–40% reduction in degradation over 60 days when encapsulated this compound is stored at 4°C. Nanoemulsions further enhance bioavailability, enabling applications in functional foods and supplements.
Comparative Analysis of Extraction Methods
Table 3: Method Comparison
| Method | Yield (mg/100g) | Time (h) | Purity (%) |
|---|---|---|---|
| Solvent Extraction | 8.75 | 5–10 | 85–90 |
| Anti-Solvent | 3.50 | 2 | >95 |
| Industrial Drying | 12.06 | 6–8 | 80–85 |
| HPP | 7.20 | 1–2 | 90–95 |
Chemical Reactions Analysis
Isomerization
-
Factors Influencing Isomerization:
- Light and Heat: Exposure to light and heat triggers isomerization from trans to cis configurations [2, 14]. Heating lycopene causes it to isomerize to a variety of cis-isomers .
- Processing Conditions: During food processing, isomerization is a primary cause of this compound degradation .
- Post-Absorption: Research indicates that this compound undergoes post-absorption isomerization from trans- to cis-isomers within body tissues [7, 14].
- Enzymatic activity: Trans-to-cis isomerization may occur by heat induction within body tissues .
Oxidation
This compound's polyene structure makes it highly reactive towards oxygen and free radicals . Oxidation can lead to the degradation of this compound, resulting in various oxidation products [2, 34].
-
Oxidation Process:
- Exposure to Oxygen: this compound can undergo oxidation when exposed to oxygen, leading to the formation of different oxidation products .
- HOCl Scavenging: this compound functions as a scavenger of hypochlorous acid (HOCl), an oxidant linked to tissue oxidation in cardiovascular and inflammatory disorders [3, 11]. The oxidation of this compound by HOCl results in a color change from red to colorless, indicating this compound degradation [3, 11, 33].
- Formation of Metabolites: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses show that exposure of this compound to HOCl produces metabolites from oxidative cleavage of C=C bonds [3, 11].
- Degradation Dependence: The degree of this compound degradation depends on the ratio between HOCl and this compound, suggesting multiple HOCl molecules are consumed per this compound molecule [3, 11].
-
Oxidation Products:
- Epoxides: Oxidation of this compound initially produces this compound 1,2-epoxide and this compound 5,6-epoxide as main metabolites . Minor metabolites include this compound 1,2;5,6-diepoxide and this compound 1,2;10,20-diepoxide .
- Apo-lycopenals/ones: Further oxidation can lead to cleavage compounds such as apo-lycopenals and apo-lycopenones .
- Other Metabolites: Oxidative products identified in vitro include 3,7,11-trimethyl-2,4,6,10-dodecatetraen-1-al, 6,10,14-trimethyl-3,5,7,9,13-pentadecapentaen-2-one, acycloretinal, apo-14′-lycopenal, apo-12′-lycopenal, apo-10′-lycopenal, apo-8′-lycopenal, and apo-6′-lycopenal .
Reactions with Free Radicals
This compound can intervene in reactions initiated by free radicals, such as hydroxyl radicals (OH−) or peroxy radicals . Its antioxidant properties are attributed to its ability to quench oxygen and scavenge free radicals [12, 23].
- Antioxidant Mechanism:
Enzymatic Cleavage
This compound can undergo enzymatic cleavage in mammals, primarily through the action of ß-carotene oxygenase 1 (BCO1) and ß-carotene oxygenase 2 (BCO2) .
- Enzymes Involved:
- Cleavage Products:
This compound Degradation
This compound degradation occurs through isomerization and oxidation during processing [4, 20]. Factors such as temperature and oxygen exposure influence the rate of degradation [2, 4].
- Degradation Factors:
- Stabilization Strategies:
Scientific Research Applications
Antioxidant Properties
Lycopene is recognized for its potent antioxidant capabilities, which play a crucial role in mitigating oxidative stress—a key factor in numerous chronic diseases. Studies have shown that this compound can effectively reduce oxidative damage in cells, thereby lowering the risk of diseases such as cancer and cardiovascular conditions .
Cancer Prevention
Numerous studies have explored the anti-cancer properties of this compound, particularly in relation to prostate, breast, and ovarian cancers.
- Prostate Cancer : Epidemiological studies suggest that higher dietary intake of this compound is associated with a reduced risk of prostate cancer. A systematic review indicated that this compound supplementation could lower prostate-specific antigen (PSA) levels and reduce tumor progression .
- Breast Cancer : In vitro studies demonstrated that this compound can induce apoptosis in breast cancer cells (MCF-7), suggesting its potential as an adjunct therapy in breast cancer treatment .
- Ovarian Cancer : this compound has been shown to decrease tumor size and number in animal models of ovarian cancer by modulating key signaling pathways involved in tumorigenesis .
Cardiovascular Health
This compound contributes to cardiovascular health by improving lipid profiles and reducing inflammation. Research has indicated that:
- Regular consumption of this compound can lower LDL cholesterol levels and increase HDL cholesterol, thus improving overall cardiovascular health .
- It has been linked to improved endothelial function and reduced arterial stiffness, which are critical factors in preventing heart disease .
Metabolic Disorders
This compound's role in managing metabolic disorders such as obesity and type 2 diabetes has been extensively studied:
- Weight Management : In animal studies, this compound supplementation resulted in decreased body weight gain and improved glucose metabolism by activating specific metabolic pathways .
- Diabetes Management : this compound has been shown to enhance insulin sensitivity and reduce markers of inflammation associated with diabetes .
Neuroprotection
Emerging research suggests that this compound may have protective effects on brain health:
- Studies indicate that higher serum levels of this compound are associated with a lower risk of Alzheimer's disease and cognitive decline in older adults .
- Its neuroprotective properties may stem from its ability to reduce oxidative stress and inflammation in neural tissues .
Dermatological Applications
This compound is also being explored for its benefits in skin health:
- Research has shown that topical application of this compound can protect against UV-induced skin damage, potentially reducing the risk of skin cancers .
- It may improve skin texture and elasticity by enhancing collagen synthesis .
Gastrointestinal Health
This compound's anti-inflammatory properties extend to gastrointestinal health:
- Studies have reported improvements in bowel function and a reduction in symptoms of chronic constipation associated with increased this compound intake .
- Its potential role in reducing the risk of gastrointestinal cancers is an area of ongoing research .
Summary Table of this compound Applications
| Application Area | Key Findings |
|---|---|
| Antioxidant | Reduces oxidative stress; protects against chronic diseases |
| Cancer Prevention | Lowers risk of prostate, breast, and ovarian cancers |
| Cardiovascular Health | Improves lipid profiles; enhances endothelial function |
| Metabolic Disorders | Aids weight management; improves insulin sensitivity |
| Neuroprotection | Associated with reduced Alzheimer's risk; enhances cognitive function |
| Dermatological Health | Protects against UV damage; improves skin elasticity |
| Gastrointestinal Health | Enhances bowel function; potential protective effects against GI cancers |
Mechanism of Action
Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other cardiovascular functions . It acts as a partial agonist, meaning it can activate the receptor to a lesser extent while blocking the effects of stronger agonists like epinephrine and norepinephrine . The primary molecular target of bufuralol hydrochloride is the beta-adrenergic receptor, and its activity is mediated through the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels .
Comparison with Similar Compounds
Comparison with Similar Carotenoids
Structural Differences
| Compound | Chemical Structure | Provitamin A Activity | Key Functional Groups |
|---|---|---|---|
| Lycopene | Acyclic, 11 conjugated double bonds | No | None (open-chain polyene) |
| β-Carotene | Cyclic, β-ionone rings at both ends | Yes | Two β-ionone rings |
| Lutein | Cyclic, hydroxyl groups | No | Hydroxyl groups, epoxy groups |
| Apo-8'-lycopenal | Oxidized metabolite of this compound | No | Aldehyde group |
This compound’s acyclic structure enhances its antioxidant capacity compared to β-carotene, which has provitamin A activity but a less efficient radical-quenching ability .
Bioavailability and Metabolism
- This compound : Absorption is lipid-dependent. Thermal processing (e.g., cooking tomatoes) increases bioavailability by disrupting cellular matrices . Major metabolites include apo-8', -10', and -12'-lycopenal, which exhibit distinct bioactivities .
- β-Carotene: Converted to retinol (vitamin A) in the intestine. Excess intake can lead to hypervitaminosis A, unlike this compound .
Health Effects and Mechanisms
Cancer Prevention
This compound’s anti-cancer effects are attributed to its ability to inhibit cancer cell proliferation, modulate insulin-like growth factor signaling, and induce phase II detoxification enzymes . In contrast, β-carotene supplementation in smokers increased lung cancer risk due to pro-oxidant effects under high oxidative stress .
Cardiovascular and Neuroprotective Effects
- This compound: Reduces LDL oxidation and improves endothelial function.
Synergistic and Contrasting Roles in Therapeutics
- With Chemotherapy : this compound and β-carotene enhance docetaxel’s efficacy in ER+ breast cancer cells, reducing proliferation by ~40% at 0.1 μM concentrations .
Biological Activity
Lycopene, a carotenoid pigment predominantly found in tomatoes and other red fruits, has garnered significant attention due to its potential health benefits, particularly its biological activities related to antioxidant properties, anti-cancer effects, and modulation of various physiological processes. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Antioxidant Properties
This compound is recognized for its powerful antioxidant capabilities. It is more effective than other carotenoids, such as β-carotene and α-tocopherol, in scavenging free radicals and quenching singlet oxygen. Specifically, it has been shown to be two-fold and ten-fold more effective than β-carotene and α-tocopherol in these activities, respectively . The antioxidant action of this compound helps mitigate oxidative stress, which is linked to various chronic diseases.
The mechanisms through which this compound exerts its antioxidant effects include:
- Scavenging Reactive Oxygen Species (ROS) : this compound traps ROS, thereby reducing oxidative damage to cellular components such as lipids, proteins, and DNA.
- Regulation of Gene Expression : this compound influences gene functions related to oxidative stress response and metabolism .
- Enhancement of Cell Communication : It promotes intercellular communication, which is crucial for maintaining cellular homeostasis .
Anti-Cancer Activity
Numerous studies have highlighted this compound's potential as an anti-cancer agent. Research indicates that this compound can inhibit tumor growth and metastasis in various cancer types.
Case Studies and Findings
- Prostate Cancer : A systematic review identified 72 studies demonstrating that this compound supplementation could improve treatment outcomes in prostate cancer patients. Key findings include:
- Ovarian Cancer : In animal models, this compound supplementation significantly reduced ovarian tumor occurrence and size. It also downregulated the expression of biomarkers associated with ovarian cancer progression .
- Breast Cancer : this compound has been shown to induce apoptosis in breast adenocarcinoma cells (MCF-7) without causing necrosis or significant damage to the cell membrane. This suggests a selective action against cancer cells .
Anti-Inflammatory Effects
This compound also exhibits anti-inflammatory properties that contribute to its biological activity. It modulates inflammatory pathways by:
- Inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation.
- Reducing the expression of pro-inflammatory cytokines and chemokines .
Table: Summary of Biological Activities of this compound
Q & A
Q. How should researchers handle contradictory data on this compound’s role in chronic inflammation?
- Methodological Answer : Conduct systematic reviews with strict inclusion/exclusion criteria (e.g., RCTs only). Perform subgroup analyses by population (e.g., obese vs. non-obese) and this compound source (tomato paste vs. supplements). Use GRADE criteria to evaluate evidence quality and identify knowledge gaps (e.g., long-term effects in low-grade inflammation) .
Tables for Quick Reference
Table 1 : Key Parameters for this compound Extraction Optimization
| Factor | Optimal Range | Method | Reference |
|---|---|---|---|
| Solvent-to-solid ratio | 30:1–35:1 (v/w) | RSM | |
| Temperature | 50–55°C | Orthogonal design | |
| Time | 90–120 min | Central composite |
Table 2 : Common Pitfalls in this compound Research Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
